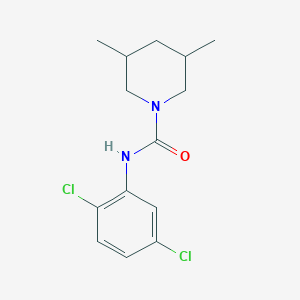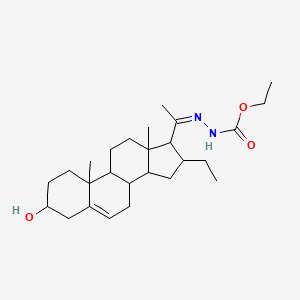
N-(2,5-dichlorophenyl)-3,5-dimethyl-1-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dichlorophenyl)-3,5-dimethyl-1-piperidinecarboxamide, also known as NDMA, is a synthetic compound that belongs to the class of N-methyl-D-aspartate (NMDA) receptor antagonists. NDMA has been widely used in scientific research to investigate the mechanisms of action of NMDA receptors and their role in various physiological and pathological processes.
Mecanismo De Acción
N-(2,5-dichlorophenyl)-3,5-dimethyl-1-piperidinecarboxamide binds to the ion channel of NMDA receptors in a voltage-dependent manner and blocks the influx of calcium ions. This leads to the inhibition of downstream signaling pathways that are involved in synaptic plasticity, learning, and memory. This compound can also induce neurotoxicity by overstimulating NMDA receptors and causing an excessive influx of calcium ions, which can lead to oxidative stress, mitochondrial dysfunction, and neuronal death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various cell types and animal models. This compound can induce neuronal death in the hippocampus, cortex, and striatum, which are regions of the brain that are critical for learning, memory, and motor function. This compound can also cause oxidative stress, mitochondrial dysfunction, and inflammation in the brain, which are associated with various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dichlorophenyl)-3,5-dimethyl-1-piperidinecarboxamide has several advantages and limitations for lab experiments. This compound is a potent and selective NMDA receptor antagonist that can be used to investigate the mechanisms of action of NMDA receptors and their role in various physiological and pathological processes. This compound can also be used to induce neurotoxicity in cell culture and animal models, which can be useful for studying the mechanisms of neuronal death and developing neuroprotective strategies. However, this compound has some limitations, including its potential toxicity, which requires careful handling and disposal, and its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on N-(2,5-dichlorophenyl)-3,5-dimethyl-1-piperidinecarboxamide. One direction is to investigate the role of NMDA receptors in synaptic plasticity, learning, and memory, and to develop novel NMDA receptor modulators that can enhance cognitive function and treat neurodegenerative diseases. Another direction is to explore the mechanisms of this compound-induced neurotoxicity and develop neuroprotective strategies that can prevent or mitigate neuronal death. Additionally, the development of new synthesis methods and analytical techniques for this compound can improve its purity, yield, and characterization, and facilitate its use in scientific research.
Métodos De Síntesis
N-(2,5-dichlorophenyl)-3,5-dimethyl-1-piperidinecarboxamide can be synthesized by reacting 2,5-dichlorobenzonitrile with 3,5-dimethylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then converted to this compound by reacting with a carboxylic acid derivative such as methyl chloroformate or ethyl chloroformate. The purity and yield of this compound can be improved by recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(2,5-dichlorophenyl)-3,5-dimethyl-1-piperidinecarboxamide has been widely used in scientific research to investigate the mechanisms of action of NMDA receptors and their role in various physiological and pathological processes. NMDA receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity, learning, memory, and neuronal development. This compound can selectively block the ion channel of NMDA receptors and prevent the influx of calcium ions, which is essential for the activation of downstream signaling pathways.
Propiedades
IUPAC Name |
N-(2,5-dichlorophenyl)-3,5-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O/c1-9-5-10(2)8-18(7-9)14(19)17-13-6-11(15)3-4-12(13)16/h3-4,6,9-10H,5,7-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECDZZWVVNENIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-hydroxypropanamide](/img/structure/B5428874.png)
![5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-4-propylpyrimidine](/img/structure/B5428876.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5428888.png)
![N-phenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5428900.png)
![10-methoxy-5-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5428915.png)
![(4R)-4-hydroxy-N-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-prolinamide hydrochloride](/img/structure/B5428928.png)

![N-{[1-(4-chlorophenyl)cyclopropyl]methyl}-2-(3-pyrrolidinyl)benzamide](/img/structure/B5428940.png)

![(3R*,4R*)-4-(hydroxymethyl)-1-[(5-propyl-2-furyl)methyl]-3-piperidinol](/img/structure/B5428948.png)
![2-[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5428960.png)
![N-{[3-(4-fluorophenyl)isoxazol-5-yl]methyl}-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5428963.png)
![2-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-6-nitro-1H-benzimidazole](/img/structure/B5428971.png)
![3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoic acid](/img/structure/B5428979.png)